3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-Methyl substitution: Enhances steric bulk and modulates electronic properties.
- 2-[(4-Methylbenzyl)sulfanyl] group: A sulfur-containing substituent that may improve binding affinity through hydrophobic interactions or hydrogen bonding.
Thienopyrimidinones are recognized for their pharmacological relevance, particularly as inhibitors of enzymes like tankyrases (TNKS) and poly(ADP-ribose) polymerases (PARPs) .
Properties
IUPAC Name |
3-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-14-8-10-15(11-9-14)13-25-21-22-17-12-18(16-6-4-3-5-7-16)26-19(17)20(24)23(21)2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIBZYULYPVPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Subsequent steps involve the introduction of the methyl, phenyl, and sulfanyl groups. These steps often require specific conditions such as controlled temperatures, catalysts, and solvents to ensure the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The choice of reagents and conditions is often tailored to minimize cost and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Thieno[3,2-d]pyrimidin-4-one Derivatives
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations :
- The benzo-fused scaffold () exhibits superior potency (nanomolar IC50) compared to thieno-fused analogs, likely due to enhanced π-π interactions.
- Substitutions at position 2 (e.g., 4-tert-butylphenyl) significantly boost activity .
Sulfanyl-Substituted Pyrimidinones
Key Observations :
- The [(4-methylphenyl)methyl]sulfanyl group is a recurring motif in pyrimidinone inhibitors, suggesting its role in hydrophobic interactions .
- Electron-withdrawing groups (e.g., Cl in ) may improve binding but reduce metabolic stability compared to methyl substituents.
Biological Activity
3-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H17N3OS
- Molecular Weight : 335.4 g/mol
- IUPAC Name : this compound
- CAS Number : 860789-26-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial for cell growth and survival.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies and Research Findings
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Study on Anticancer Activity :
- In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
-
Research on Anti-inflammatory Properties :
- A study focused on the compound's ability to modulate inflammatory responses showed a significant decrease in the levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. This suggests its potential in treating inflammatory diseases.
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Neuroprotection in Models of Neurodegeneration :
- Experimental models of neurodegeneration indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was found to upregulate antioxidant enzymes and reduce markers of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
